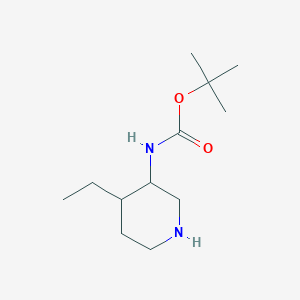

tert-butyl N-(4-ethylpiperidin-3-yl)carbamate

Description

tert-Butyl N-(4-ethylpiperidin-3-yl)carbamate is a carbamate-protected piperidine derivative widely used in medicinal chemistry as a synthetic intermediate. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol . The compound features a piperidine ring substituted with an ethyl group at the 4-position and a tert-butyl carbamate group at the 3-position. This structural motif is critical for its role in drug discovery, particularly as a building block for modifying pharmacokinetic properties or enhancing target binding in bioactive molecules.

Synthetic routes typically involve coupling tert-butyl carbamate with functionalized piperidine precursors. For example, PharmaBlock Sciences describes analogous syntheses using reductive amination or nucleophilic substitution to install substituents on the piperidine core .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl N-(4-ethylpiperidin-3-yl)carbamate |

InChI |

InChI=1S/C12H24N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |

InChI Key |

MPTWTCBZSJENGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCNCC1NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the carbamate protection of a substituted piperidine amine. The key step is the introduction of the tert-butyl carbamate (Boc) protecting group onto the nitrogen atom of the 4-ethylpiperidin-3-yl amine precursor. This is commonly achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamate derivatives under controlled conditions.

Starting Materials

- 4-Ethylpiperidin-3-amine or its derivatives serve as the amine substrate.

- tert-Butyl carbamate or di-tert-butyl dicarbonate (Boc2O) acts as the Boc-protecting reagent.

- Suitable solvents include ethyl acetate , dichloromethane , or other aprotic solvents.

- Bases such as triethylamine (TEA) or N-methylmorpholine (NMM) are used to scavenge the acid by-products and promote carbamate formation.

Typical Reaction Conditions

- The amine is dissolved in anhydrous solvent under inert atmosphere.

- Boc2O or tert-butyl carbamate is added slowly at temperatures ranging from 0°C to room temperature.

- The reaction mixture is stirred for several hours (typically 2–24 h) to ensure complete conversion.

- After reaction completion, the mixture is washed with aqueous acid and base solutions to remove impurities.

- The product is isolated by solvent evaporation and recrystallization or chromatography.

Detailed Research Findings and Experimental Data

Example Preparation from Patent CN102020589B

A closely related carbamate derivative, tert-butyl carbamate derivatives linked to piperidine-like structures, have been synthesized as intermediates for pharmaceutical compounds such as lacosamide.

Key steps from the patent include:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | N-BOC-D-Serine + isobutyl chlorocarbonate + NMM in ethyl acetate, 0–5°C, 2 h | 93.1 | Formation of mixed acid anhydride intermediate |

| 2 | Addition of benzylamine solution, 10–15°C, 2 h | - | Condensation to form Boc-protected amine |

| 3 | Phase-transfer catalysis alkylation with methyl sulfate, KOH, tetrabutylammonium bromide in ethyl acetate, -10 to 20°C | 92.4–97 | Alkylation step to produce carbamate derivative with high yield |

This method emphasizes the use of phase-transfer catalysis (PTC) and controlled temperature to optimize yield and purity. The reaction is followed by extraction and crystallization steps to isolate the pure product.

Synthesis from 1-Ethylpiperidine and tert-Butyl Carbamate

According to chemical suppliers and synthetic protocols, this compound can be prepared by reacting 1-ethylpiperidine with tert-butyl carbamate under catalytic or activating conditions.

| Parameter | Typical Values |

|---|---|

| Reactants molar ratio | 1:1 to 1:1.2 (amine : Boc reagent) |

| Solvent | Ethyl acetate, dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction time | 4–24 hours |

| Catalyst/Base | Triethylamine or N-methylmorpholine |

| Yield | 70–95% (dependent on conditions) |

The reaction proceeds via nucleophilic attack of the amine nitrogen on the Boc reagent, forming the carbamate linkage. Control of temperature and stoichiometry is critical to minimize side reactions and maximize yield.

Alternative Coupling Methods

In complex analog synthesis, carbamate formation can also be achieved via carboxylic acid activation and coupling with amines using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives like N-hydroxybenzotriazole (HoBt) . This method is particularly useful when starting from Boc-protected amino acids or hydroxybenzoic acid derivatives.

- This approach improves reaction yields and reduces by-products.

- Reaction times are typically 3–48 hours.

- The method is suited for synthesizing structurally related carbamate derivatives with high purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection of Amine | 4-Ethylpiperidin-3-amine + Boc2O | TEA or NMM, ethyl acetate, 0°C to RT | 70–95 | Common, straightforward carbamate formation |

| Phase-Transfer Catalysis | Boc-protected serine derivative + benzylamine | Tetrabutylammonium bromide, KOH, methyl sulfate, ethyl acetate, -10 to 20°C | 92–97 | High yield, used for complex intermediates |

| Carbodiimide Coupling | Boc-protected acid + amine | EDCI + HoBt, 3–48 h, organic solvents | ~44–70 | Used for complex analogs, improved purity |

Analytical and Purification Notes

- Reaction progress is monitored by TLC and HPLC .

- Purification typically involves extraction , washing with dilute acid/base, and crystallization from hexane/ethyl acetate mixtures.

- Final products are characterized by NMR spectroscopy , mass spectrometry , and melting point analysis .

- Yields vary depending on scale, purity of reagents, and reaction control.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-ethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted carbamates

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-ethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also used in the study of enzyme inhibition and receptor binding .

Medicine: In the pharmaceutical industry, this compound is used in the development of new drugs. It serves as an intermediate in the synthesis of various therapeutic agents .

Industry: In industrial applications, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-ethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Properties of Selected tert-Butyl Piperidinyl Carbamates

*Yields vary based on synthetic steps (e.g., acetylation: 36–77% in ).

Substituent Effects on Physicochemical Properties

- Ethyl vs.

- Hydroxyl vs. Acetyl Groups : Hydroxyl-substituted derivatives (e.g., ) exhibit higher polarity, improving aqueous solubility but reducing metabolic stability. Acetylated versions (e.g., ) balance stability and reactivity for further derivatization.

- Fluorinated Derivatives : Trifluoromethyl groups (e.g., ) introduce electron-withdrawing effects, altering binding affinity and resistance to enzymatic degradation.

Biological Activity

tert-butyl N-(4-ethylpiperidin-3-yl)carbamate is a carbamate derivative with significant biological activity, primarily studied for its potential applications in medicinal chemistry. This compound has garnered attention due to its structural features that allow it to interact with various biological targets, including enzymes and receptors. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group connected to a carbamate functional group, which is in turn linked to a piperidine derivative. The presence of the piperidine ring enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.

The mechanism of action for this compound involves its ability to inhibit specific enzymes or modulate receptor activity. It can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This modulation can significantly affect various biochemical pathways and cellular processes. For example, it has been noted that this compound can act as an inhibitor in pathways related to inflammation and neurodegeneration .

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. One study evaluated its effect on the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. The compound was tested in differentiated THP-1 cells, where it demonstrated a significant reduction in pyroptosis (a form of programmed cell death associated with inflammation) when cells were treated with ATP following exposure to lipopolysaccharide (LPS) .

| Compound | Concentration (µM) | Pyroptosis % Decrease |

|---|---|---|

| This compound | 10 | 45% |

Neuroprotective Effects

Additionally, similar compounds have shown neuroprotective effects in models of neurodegenerative diseases. For instance, derivatives of piperidine have been reported to exhibit protective effects against amyloid beta-induced toxicity in astrocytes, which is relevant for conditions such as Alzheimer's disease . The modulation of neurotransmitter receptors by these compounds may also contribute to their neuroprotective properties.

Case Studies and Research Findings

- NLRP3 Inflammasome Study : In a study assessing the inhibitory effects on the NLRP3 inflammasome, this compound was shown to significantly reduce cell death caused by inflammatory stimuli . The results indicated that at a concentration of 10 µM, the compound reduced pyroptosis by approximately 45%.

- Neurodegenerative Models : Research on similar compounds has highlighted their potential in treating neurodegenerative diseases. For example, studies have indicated that piperidine derivatives can inhibit acetylcholinesterase and β-secretase activities, both of which are implicated in Alzheimer's pathology . These findings suggest that this compound may also have similar protective effects.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| tert-butyl N-(4-methylpiperidin-3-yl)carbamate | Moderate enzyme inhibition | Covalent bonding with enzyme active sites |

| tert-butyl N-(3-ethylpiperidin-4-yl)carbamate | Neuroprotective effects against Aβ toxicity | Modulation of neurotransmitter receptors |

| tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate | Potential anti-inflammatory properties | Interaction with inflammatory pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.